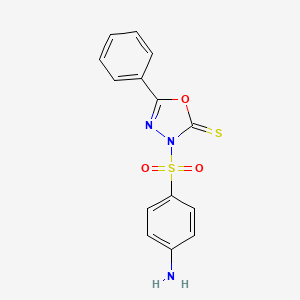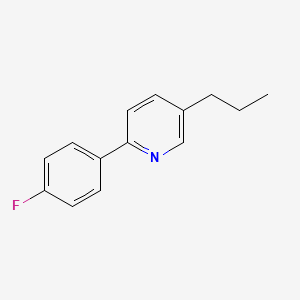
Propanethioic acid, 2-cyano-, S-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanethioic acid, 2-cyano-, S-methyl ester is an organic compound with the molecular formula C5H7NOS It is a thioester derivative, characterized by the presence of a cyano group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-cyano-, S-methyl ester can be achieved through several methods. One common approach involves the reaction of propanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Propanethioic acid, 2-cyano-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propanethioic acid, 2-cyano-, S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which propanethioic acid, 2-cyano-, S-methyl ester exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioester moiety can undergo hydrolysis to release thiol groups. These interactions can modulate enzyme activity and affect biochemical pathways.
相似化合物的比较
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but lacks the cyano group.
Propanoic acid, 3-cyano-, methyl ester: Similar structure but contains a carboxylic acid ester instead of a thioester.
Uniqueness
Propanethioic acid, 2-cyano-, S-methyl ester is unique due to the presence of both a cyano group and a thioester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
属性
CAS 编号 |
107427-81-6 |
|---|---|
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC 名称 |
S-methyl 2-cyanopropanethioate |
InChI |
InChI=1S/C5H7NOS/c1-4(3-6)5(7)8-2/h4H,1-2H3 |
InChI 键 |
BJTPIIQTIDHLKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C(=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


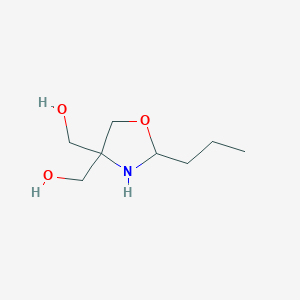
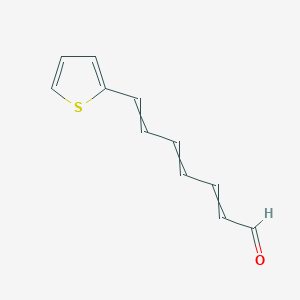

![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
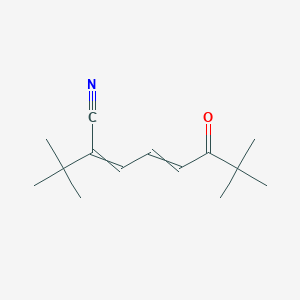
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
